1-(Chloromethyl)-3-iodo-5-nitrobenzene

Overview

Description

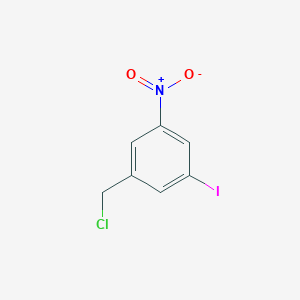

1-(Chloromethyl)-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of chloromethyl, iodo, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-iodo-5-nitrobenzene typically involves the chloromethylation of 3-iodo-5-nitrobenzene. One common method is the reaction of 3-iodo-5-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method provides good yields and is relatively straightforward.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-iodo-5-nitrobenzene has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: In the materials science field, it can be used to create polymers with specific properties, such as enhanced thermal stability or conductivity. It is also used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and iodo groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the structure of the derivative and the biological context .

Comparison with Similar Compounds

1-(Chloromethyl)-3-iodo-5-nitrobenzene can be compared with other chloromethylated aromatic compounds, such as:

1-(Chloromethyl)-4-nitrobenzene: Lacks the iodo group, making it less reactive in coupling reactions.

1-(Chloromethyl)-3-bromo-5-nitrobenzene: Similar in reactivity but with a bromine atom instead of iodine, which can affect the reaction conditions and yields.

1-(Chloromethyl)-2-iodo-4-nitrobenzene: Positional isomer with different reactivity due to the different arrangement of substituents on the benzene ring.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

1-(Chloromethyl)-3-iodo-5-nitrobenzene (CAS No. 1261794-69-7) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClI-NO2. The presence of both chlorine and iodine atoms in its structure suggests potential reactivity and biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to its structural characteristics.

- Mechanism of Action : The compound's nitro group may undergo reduction to form reactive intermediates that can interact with bacterial cell components, leading to cell death. Additionally, the halogen substituents can enhance lipophilicity, facilitating membrane penetration.

Anticancer Activity

Research into the anticancer properties of halogenated nitrobenzenes suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Case Study : A study focusing on related compounds demonstrated that nitro-substituted benzene derivatives could effectively inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. While specific data on this compound is limited, its structural analogs show promise in this area.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on different cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | TBD | Anticancer potential observed |

| A549 | TBD | Further investigation required |

In Vitro Studies

Recent in vitro studies have evaluated the biological activity of various nitro-substituted compounds, including those structurally similar to this compound. These studies often focus on:

- Antibacterial Activity : Compounds with nitro groups have been shown to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Antiproliferative Effects : The ability to inhibit cancer cell proliferation has been a focal point, with many studies indicating that structural modifications can significantly impact efficacy.

In Silico Studies

Computational studies have been utilized to predict the interactions between this compound and biological targets. Molecular docking simulations suggest that the compound may bind effectively to enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Properties

IUPAC Name |

1-(chloromethyl)-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFDIXVKYRIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.